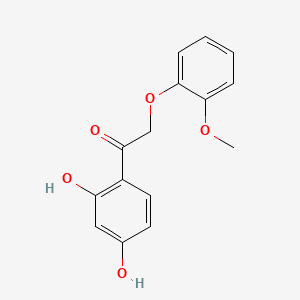

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone

Description

Chemical Significance in Aromatic Ketone Research

Aromatic ketones have established themselves as fundamental building blocks in modern synthetic chemistry, with their importance extending far beyond simple carbonyl chemistry into sophisticated applications in pharmaceutical synthesis and materials science. The significance of this compound within this context becomes apparent when considering the broader landscape of aromatic ketone research, where such compounds serve as crucial intermediates in cross-coupling reactions and other transformational processes that enable the construction of complex molecular architectures.

Recent advances in aromatic ketone chemistry have demonstrated that these compounds can undergo a remarkable variety of chemical transformations, including deacylative cross-coupling reactions that remove the acyl group to allow bonding with other chemical entities, thereby producing a wide array of useful compounds essential for agrochemical and pharmaceutical industries. The versatility of aromatic ketones in synthetic applications has been further enhanced by the development of new catalytic methods that can directly activate these compounds without requiring directing groups, representing a significant advancement that simplifies reaction procedures and reduces overall synthetic costs.

The research community has increasingly recognized that aromatic ketones, particularly those with complex substitution patterns like this compound, offer unique advantages in synthetic chemistry due to their ability to participate in multiple reaction pathways. Studies have shown that visible-light-induced aerobic carbon-hydrogen oxidation reactions can efficiently convert various aromatic ketone precursors under mild conditions using environmentally friendly solvents like water, demonstrating the evolution toward more sustainable synthetic methodologies. The development of such green chemistry approaches represents a paradigm shift in how aromatic ketones are both synthesized and utilized in chemical research.

Table 1: Aromatic Ketone Applications in Modern Synthesis

Historical Context of Acetophenone Derivative Development

The development of acetophenone derivatives represents a rich historical progression that spans more than a century of organic chemistry research, with significant milestones marking the evolution from simple aromatic ketones to complex polyfunctional molecules like this compound. The foundation for this field was established through early work on acetophenone itself, recognized as the simplest ketone derivative of benzene, which demonstrated how ketone functionality could activate benzene rings toward electrophilic substitution reactions, particularly favoring ortho and para positions due to resonance effects.

Historical development in this area received significant impetus from the discovery and refinement of the Fries rearrangement, a fundamental transformation named for German chemist Karl Theophil Fries, which enables the conversion of phenolic esters to hydroxy aryl ketones through Lewis acid catalysis. This reaction proved instrumental in developing synthetic routes to complex acetophenone derivatives, as it provided a reliable method for introducing acyl groups into aromatic systems while simultaneously generating hydroxyl functionality. The Fries rearrangement mechanism, involving carbocation intermediates and classical electrophilic aromatic substitution, established principles that continue to guide modern approaches to acetophenone derivative synthesis.

The historical trajectory of acetophenone derivative research has been characterized by progressive increases in structural complexity and functional group diversity, driven by the recognition that such compounds serve as valuable intermediates for pharmaceutical synthesis and other applications. Early synthetic methods focused on simple alkylation and acylation reactions, but subsequent developments introduced more sophisticated transformations including photo-Fries rearrangements and environmentally friendly catalytic processes. Research has documented the synthesis of numerous acetophenone derivatives through innovative approaches such as the use of para-toluenesulfonic acid as an eco-friendly catalyst for Fries rearrangement reactions, achieving high conversion rates and selectivity while avoiding traditional toxic Lewis acid catalysts.

The evolution toward compounds like this compound reflects the maturation of acetophenone derivative chemistry, where modern synthetic methods enable the precise assembly of multiple functional groups within single molecular frameworks. This progression has been facilitated by advances in catalytic methodology, including the development of transition metal-free strategies for synthesizing diverse aromatic ketones from phenolic precursors through carbon-oxygen and carbon-nitrogen bond cleavage reactions. Such approaches have expanded the accessible chemical space for acetophenone derivatives, enabling chemists to design molecules with specific properties tailored for particular applications.

Nomenclature and Structural Relationship to Ortho-Substituted Phenolic Ketones

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex aromatic ketones, with the name precisely reflecting the compound's structural features and substitution patterns. According to official chemical databases, the compound's International Union of Pure and Applied Chemistry name is this compound, with the molecular formula C15H14O5 and Chemical Abstracts Service registry number 137987-88-3, providing unambiguous identification within the chemical literature.

The structural architecture of this compound exhibits important relationships to the broader class of ortho-substituted phenolic ketones, particularly in terms of its electronic distribution and potential reactivity patterns. The 2,4-dihydroxyphenyl moiety represents a classic example of ortho-substituted phenolic functionality, where the hydroxyl groups at positions 2 and 4 relative to the carbonyl-bearing carbon create specific electronic effects that influence both the compound's chemical behavior and its potential biological activity. This substitution pattern is significant because ortho-hydroxyl groups can participate in intramolecular hydrogen bonding with the carbonyl oxygen, potentially affecting the compound's conformation and reactivity.

Analysis of the compound's structural features reveals sophisticated relationships between different functional groups that define its chemical identity and potential applications. The methoxyphenoxy substituent introduces additional complexity through its ether linkage, creating a molecular system where electronic effects can be transmitted across multiple aromatic rings through conjugation and inductive mechanisms. Research has demonstrated that such structural arrangements can significantly influence the compound's participation in various chemical transformations, including ozonation reactions that can yield para-benzoquinones, hydroquinones, and substituted catechols depending on the specific substitution patterns present.

Table 2: Structural Classification and Chemical Properties

| Structural Feature | Chemical Classification | Electronic Effect | Functional Significance |

|---|---|---|---|

| 2,4-Dihydroxyphenyl | Ortho-substituted phenol | Electron-donating | Hydrogen bonding capability |

| Methoxyphenoxy group | Aromatic ether | Mixed electronic effects | Steric and electronic modulation |

| Ethanone linkage | Aliphatic ketone bridge | Electrophilic center | Reactive site for nucleophiles |

| Overall framework | Polyphenolic ketone | Complex conjugation | Multi-site reactivity |

The relationship between this compound and other ortho-substituted phenolic ketones extends beyond simple structural similarity to encompass shared synthetic methodologies and reaction mechanisms. Compounds in this class often exhibit similar behavior in key transformations such as Friedel-Crafts acylation reactions, electrophilic aromatic substitution processes, and various oxidation-reduction sequences that can modify their functional group composition. The ortho-substitution pattern characteristic of these molecules creates unique spatial relationships between functional groups that can lead to unusual reactivity patterns, including the formation of chelate complexes with metal centers and participation in rearrangement reactions that are not accessible to more simply substituted aromatic systems.

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-19-14-4-2-3-5-15(14)20-9-13(18)11-7-6-10(16)8-12(11)17/h2-8,16-17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHGJBZYDIITOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160414 | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137987-88-3 | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Setup and Conditions

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Methoxyphenol (phenol derivative), K2CO3 (base), acetone (solvent) | Stir phenol and K2CO3 at room temperature for 30 min to generate phenolate ion | - | Ensures phenol activation |

| 2 | Add 2-bromo-1-(2,4-dihydroxyphenyl)ethanone dropwise in acetone | Reflux overnight to allow nucleophilic substitution | 85-95% | Formation of ether linkage |

| 3 | Cool reaction, filter, concentrate filtrate under vacuum | Remove solids and solvents | - | Prepares crude product |

| 4 | Extract with ethyl acetate (EA), wash with 5% NaOH aqueous solution | Remove acidic impurities and unreacted phenol | - | Purification step |

| 5 | Dry organic layer over anhydrous Na2SO4, filter, concentrate | Obtain crude product | - | Drying step |

| 6 | Recrystallize from ethanol or ethyl acetate/hexane mixture | Obtain pure white solid | 85-95% | Final purification |

Reduction Step (Optional)

In some synthetic routes, the ketone intermediate can be reduced to the corresponding alcohol using sodium borohydride (NaBH4) in a mixture of tetrahydrofuran (THF) and water or ethanol, followed by work-up and purification.

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Dissolve ketone intermediate in THF/H2O or EtOH/H2O | Prepare solution for reduction | - | Cooling in ice bath recommended |

| 2 | Add NaBH4 portion-wise at 0°C, stir for 4 hours at room temperature | Reduction of ketone to alcohol | 84-95% | Controlled addition prevents side reactions |

| 3 | Quench with saturated NH4Cl solution (pH 5-6) | Neutralize excess NaBH4 | - | Safety step |

| 4 | Extract with ethyl acetate or dichloromethane, wash with brine | Purify organic layer | - | Removes inorganic salts |

| 5 | Dry over anhydrous Na2SO4, filter, concentrate | Obtain crude alcohol | - | Preparation for recrystallization |

| 6 | Recrystallize from suitable solvent | Obtain pure alcohol derivative | 84-95% | Final purification |

Representative Reaction Scheme

The core reaction involves the nucleophilic substitution of 2-bromo-1-(2,4-dihydroxyphenyl)ethanone by 2-methoxyphenol in the presence of K2CO3:

$$

\text{2-methoxyphenol} + \text{2-bromo-1-(2,4-dihydroxyphenyl)ethanone} \xrightarrow[\text{acetone, reflux}]{\text{K}2\text{CO}3} \text{this compound}

$$

Analytical and Yield Data

| Parameter | Data |

|---|---|

| Molecular Formula | C15H14O5 |

| Molecular Weight | 274.27 g/mol |

| Physical State | White solid |

| Yield Range | 85-95% (recrystallized product) |

| Purity Confirmation | 1H NMR, 13C NMR, Mass Spectrometry |

| Typical 1H NMR Signals | Aromatic protons (6.5-8.0 ppm), methoxy singlet (~3.8 ppm), methylene protons (around 5.2 ppm) |

Research Findings and Notes

- The reaction proceeds efficiently under mild reflux conditions with potassium carbonate as a base, which deprotonates the phenol to form the phenolate ion, a strong nucleophile.

- Acetone is a preferred solvent due to its ability to dissolve both organic and inorganic reagents and facilitate the substitution reaction.

- The reaction is generally high yielding and produces a white crystalline solid after recrystallization.

- Reduction of the ketone to the corresponding alcohol derivative is achieved with sodium borohydride, providing access to related compounds for further biological evaluation.

- The presence of hydroxyl groups at the 2,4-positions on the phenyl ring and the methoxy substituent on the phenoxy ring is critical for the compound’s potential biological activities, including antioxidant properties.

- Purification steps involving aqueous base washes and recrystallization are essential to remove unreacted starting materials and side products, ensuring high purity.

Summary Table of Preparation Methods

| Method Step | Reagents | Conditions | Yield (%) | Product Form |

|---|---|---|---|---|

| Ether formation | 2-methoxyphenol, 2-bromo-1-(2,4-dihydroxyphenyl)ethanone, K2CO3 | Acetone, reflux overnight | 85-95 | White solid |

| Work-up | Filtration, extraction with EA, washing with NaOH | Room temperature | - | Crude product |

| Purification | Recrystallization from EtOH or EA/hexane | Room temperature | - | Pure crystalline solid |

| Optional reduction | NaBH4 in THF/H2O or EtOH/H2O | 0°C to room temp, 4 h | 84-95 | Alcohol derivative |

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or thiols.

Major Products:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

- Antioxidant Properties : The presence of hydroxyl groups in 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone enhances its ability to scavenge free radicals. This property is crucial for therapeutic applications in diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

- Anti-inflammatory Activity : Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory effects. This makes this compound a candidate for developing treatments for inflammatory conditions.

- Anticancer Potential : Research indicates that this compound may have anticancer properties due to its ability to modulate various biological pathways involved in cell proliferation and apoptosis. Its structural analogs have shown promise in inhibiting cancer cell growth.

- Enzyme Inhibition : Interaction studies have indicated that this compound may bind to specific enzymes and receptors, which is essential for understanding its pharmacodynamics. Notably, it has been explored for its potential as an inhibitor of butyrylcholinesterase, an enzyme linked to neurodegenerative diseases .

Chemical Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. The process often includes:

- Formation of the phenolic structure through hydroxylation reactions.

- Coupling reactions to attach the methoxyphenoxy group.

This compound serves as a lead structure for synthesizing derivatives that may exhibit enhanced biological properties or altered solubility profiles.

Several case studies have documented the biological activities of compounds related to this compound:

- A study demonstrated the antioxidant activity of similar phenolic compounds in reducing oxidative stress markers in cellular models.

- Research on butyrylcholinesterase inhibitors has highlighted the potential of derivatives of this compound in treating Alzheimer's disease by improving cholinergic function .

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone involves its interaction with various molecular targets:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.

Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Cell Signaling Pathways: It may modulate cell signaling pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below highlights structural analogs and their distinguishing features:

Impact of Substituents on Properties

Lipophilicity and Solubility: The 2-methoxyphenoxy group in the target compound enhances lipophilicity compared to hydroxylated analogs (e.g., 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone). This may improve membrane permeability in biological systems. Ethyl or methyl substituents (e.g., in [243657-62-7]) further increase hydrophobicity .

Synthetic Accessibility: The target compound is synthesized via saponification (90% yield) , while analogs like 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone require boron trifluoride-mediated condensation (98% yield) . Methoxy groups simplify synthesis by avoiding protective group strategies needed for hydroxylated derivatives.

Biological Activity: Antifungal activity is observed in analogs with dihydroxyphenyl groups (e.g., compounds from Cynanchum otophyllum) . The target compound’s methoxy group may modulate activity by altering binding to fungal targets. Flavonoid precursors (e.g., 67a) lack phenoxy groups, limiting their bioactivity spectrum .

Biological Activity

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone, also known by its CAS number 137987-88-3, is a synthetic organic compound characterized by a complex phenolic structure. Its molecular formula is C₁₅H₁₄O₅, featuring two hydroxyl groups and a methoxy group. This structural composition suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound consists of:

- Hydroxyl Groups : Two hydroxyl (-OH) groups that enhance antioxidant properties.

- Methoxy Group : A methoxy (-OCH₃) group that can influence the compound's solubility and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound may exhibit several biological activities:

- Antioxidant Activity : The presence of hydroxyl groups is crucial for scavenging free radicals, which is vital in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Similar phenolic compounds have demonstrated the ability to reduce inflammation through various mechanisms, including the modulation of inflammatory mediators .

- Anticancer Properties : Preliminary studies suggest potential anticancer effects, possibly through the induction of apoptosis in cancer cells .

While specific mechanisms for this compound remain largely undocumented, its structural analogs indicate possible interactions with biological targets such as enzymes and receptors. These interactions are essential for understanding the pharmacodynamics and therapeutic potential of the compound.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1-(3-Hydroxyphenyl)-2-(4-methoxyphenoxy)ethanone | 123456-78-9 | Contains a methoxy group on a different aromatic ring |

| 1-(4-Hydroxyphenyl)-2-(3-methoxyphenoxy)ethanone | 987654-32-1 | Exhibits different biological activities due to substitution patterns |

| 1-(2-Hydroxyphenyl)-3-(4-methoxyphenoxy)propan-1-one | 112233-44-5 | Larger propanone side chain affects solubility and reactivity |

This table illustrates how structural modifications can lead to variations in biological activity and therapeutic applications.

Case Studies and Research Findings

Recent studies have explored the biological effects of compounds similar to this compound:

- Antioxidant Activity : Research on coniferyl alcohol, a related compound, demonstrated significant antioxidant properties attributed to its phenolic structure. It effectively neutralizes free radicals and protects against oxidative damage .

- Anti-inflammatory Effects : Studies have shown that derivatives of sinapyl alcohol exhibit notable anti-inflammatory effects by modulating immune responses and reducing pro-inflammatory cytokines .

- Anticancer Properties : Compounds structurally related to this compound have been tested for their cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant inhibition of cell proliferation in breast cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.